![molecular formula C6H8N4O2 B075108 Methyl 3,5-diaminopyrazine-2-carboxylate CAS No. 1458-19-1](/img/structure/B75108.png)
Methyl 3,5-diaminopyrazine-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrazine derivatives, including Methyl 3,5-diaminopyrazine-2-carboxylate, often involves reactions such as condensation of specific ketones with diamine precursors or through regioselective synthesis techniques. These processes are crucial for achieving the desired regioselectivity and yield of the target compound (Zhang, Haight, Ford, & Parekh, 2001). Additionally, methods such as Pd-catalyzed C–N Buchwald–Hartwig cross-coupling have been utilized for synthesizing novel methyl pyrazinecarboxylates, demonstrating the versatility of synthetic approaches in accessing these compounds (Rodrigues, Calhelha, Nogueira, Ferreira, Barros, & Queiroz, 2021).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives, including Methyl 3,5-diaminopyrazine-2-carboxylate, is characterized by X-ray crystallography and spectroscopic methods. Studies have detailed the centrosymmetric molecular structure, indicating the presence of hydrogen-bond interactions within the crystal, showcasing the importance of structural analysis in understanding the compound's properties (Barclay, Cordes, Oakley, Preuss, & Zhang, 1998).
Chemical Reactions and Properties
Methyl 3,5-diaminopyrazine-2-carboxylate undergoes various chemical reactions, including cross-coupling, to yield compounds with potential antitumor activity. These chemical transformations are pivotal in exploring the compound's utility in synthesizing molecules with significant biological activities (Rodrigues et al., 2021).
Physical Properties Analysis
The physical properties of Methyl 3,5-diaminopyrazine-2-carboxylate and related compounds are typically characterized through methods such as vibrational spectroscopy, which provides insights into the compound's stability and reactivity. Such analyses are crucial for the development of new materials and for understanding the compound's behavior in various conditions (Sakthivel, Alagesan, Al‐Saadi, Renuga, & Muthu, 2014).
Chemical Properties Analysis
The chemical properties of Methyl 3,5-diaminopyrazine-2-carboxylate, including its reactivity and interaction with other molecules, are central to its application in synthesis. For example, its reactivity in the formation of novel heterocyclic compounds through reactions with various reagents underlines the compound's versatility in organic synthesis (Aparicio, Attanasi, Filippone, Ignacio, Lillini, Mantellini, Palacios, & de los Santos, 2006).
Scientific Research Applications
Synthesis of Thieno[3,2-c]pyridin-4-ones : Sahu et al. (2016) detailed the synthesis of methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates through both one-pot and stepwise processes. This synthesis was achieved by reacting certain carbonitriles with methyl mercaptoacetate and hydrazine hydrate, leading to the desired thieno[3,2-c]pyridin-4-ones (Sahu et al., 2016).
Synthesis of Pteridin-4-onen : Wamhoff and Kroth (1994) described a synthesis method for Pteridin-4-onen from Methyl 3-amino-2-pyrazinecarboxylate. This process involved the conversion of 3-aroylaminopyrazin-2-carboxylates with aroyl chlorides and subsequent reactions to yield 2-arylpyrazino[2,3-d][3,1]oxazin-4-ones (Wamhoff & Kroth, 1994).
Antitumor Activity Evaluation : Rodrigues et al. (2021) synthesized novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and evaluated their antitumoral potential in various human tumor cell lines. They observed some promising compounds with selectivity against specific cell lines, pointing to potential applications in cancer treatment (Rodrigues et al., 2021).
Synthesis of Pyrazine C-Nucleosides : Walker et al. (1997) conducted a study on the palladium-catalyzed cross-couplings of methyl 3-amino-6-iodopyrazine-2-carboxylate, leading to the formation of novel pyrazine C-nucleosides. This research demonstrates the utility of a convergent approach for the synthesis of these nucleosides (Walker et al., 1997).
Regioselective Synthesis of Methyl 7-Amino-3-Phenylthieno[2,3-b]Pyrazine-6-Carboxylate : Zhang et al. (2001) achieved the regioselective synthesis of methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate, showcasing an effective method of synthesis for this compound (Zhang et al., 2001).
Safety and Hazards
properties
IUPAC Name |
methyl 3,5-diaminopyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H4,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGVITOFKPGSPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569063 | |
Record name | Methyl 3,5-diaminopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-diaminopyrazine-2-carboxylate | |
CAS RN |
1458-19-1 | |
Record name | Methyl 3,5-diaminopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.